molecular formula C24H26ClN5O5S2 B11209620 N-(4-Chloro-2-methoxy-5-methylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]hydrazine-1-carbothioamide CAS No. 6803-83-4

N-(4-Chloro-2-methoxy-5-methylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]hydrazine-1-carbothioamide

Cat. No.: B11209620
CAS No.: 6803-83-4
M. Wt: 564.1 g/mol
InChI Key: QRXUQAXGMOLFHW-UHFFFAOYSA-N
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Description

N-(4-Chloro-2-methoxy-5-methylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]hydrazine-1-carbothioamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-methoxy-methylphenyl group, a morpholine-sulfonyl group, and an indole-based hydrazine-carbothioamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-2-methoxy-5-methylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]hydrazine-1-carbothioamide typically involves multi-step organic reactions. The process begins with the preparation of the chloro-methoxy-methylphenyl precursor, followed by the introduction of the morpholine-sulfonyl group through sulfonation reactions. The final step involves the formation of the indole-based hydrazine-carbothioamide moiety through a series of condensation and cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-2-methoxy-5-methylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]hydrazine-1-carbothioamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents such as dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-(4-Chloro-2-methoxy-5-methylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]hydrazine-1-carbothioamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Chloro-2-methoxy-5-methylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]hydrazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-Chloro-2-methoxy-5-methylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]hydrazine-1-carbothioamide include:

  • This compound derivatives
  • Compounds with similar indole-based structures
  • Other hydrazine-carbothioamide compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

6803-83-4

Molecular Formula

C24H26ClN5O5S2

Molecular Weight

564.1 g/mol

IUPAC Name

1-(4-chloro-2-methoxy-5-methylphenyl)-3-(2-hydroxy-5-morpholin-4-ylsulfonyl-1-prop-2-enylindol-3-yl)iminothiourea

InChI

InChI=1S/C24H26ClN5O5S2/c1-4-7-30-20-6-5-16(37(32,33)29-8-10-35-11-9-29)13-17(20)22(23(30)31)27-28-24(36)26-19-12-15(2)18(25)14-21(19)34-3/h4-6,12-14,31H,1,7-11H2,2-3H3,(H,26,36)

InChI Key

QRXUQAXGMOLFHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=S)N=NC2=C(N(C3=C2C=C(C=C3)S(=O)(=O)N4CCOCC4)CC=C)O

Origin of Product

United States

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